molecular formula C8H10O4 B14490739 [(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 63952-83-0

[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No.: B14490739
CAS No.: 63952-83-0
M. Wt: 170.16 g/mol
InChI Key: YYMTVNMFEZCHQC-ZETCQYMHSA-N
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Description

[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or its derivatives. One common method is the reaction of 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher purity and yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding alcohol and acetic acid under acidic or basic conditions.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Transesterification: The ester can be converted to other esters through transesterification reactions with different alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are often used.

Major Products

    Hydrolysis: Produces 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran and acetic acid.

    Reduction: Produces 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran.

    Transesterification: Produces various esters depending on the alcohol used.

Scientific Research Applications

[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate has several applications

Properties

CAS No.

63952-83-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl acetate

InChI

InChI=1S/C8H10O4/c1-6(9)11-5-7-3-2-4-8(10)12-7/h2,4,7H,3,5H2,1H3/t7-/m0/s1

InChI Key

YYMTVNMFEZCHQC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CC=CC(=O)O1

Canonical SMILES

CC(=O)OCC1CC=CC(=O)O1

Origin of Product

United States

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